4-(环丙基甲氧基)喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

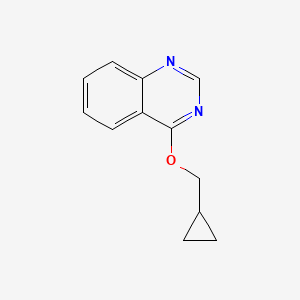

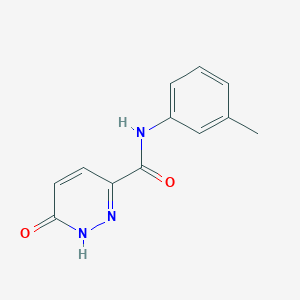

4-(Cyclopropylmethoxy)quinazoline is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.241. The purity is usually 95%.

BenchChem offers high-quality 4-(Cyclopropylmethoxy)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopropylmethoxy)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌性能和EGFR抑制

4-(环丙基甲氧基)喹唑啉及其衍生物,特别是4-苯胺基喹唑啉,通过稳定表皮生长因子受体(EGFR)的激酶活性,展现出显著的抗癌性能。在一项研究中,评估了十五种4-苯胺基喹唑啉类似物对乳腺癌细胞系(MCF-7和MDA-MB-468)的细胞毒活性,结果显示化合物11在两种细胞系上展现出强大的生物活性,为抗乳腺癌研究指明了一个有前途的方向 (Haghighijoo et al., 2018)。

降脂活性

新型化合物NO-1886,是4-(环丙基甲氧基)喹唑啉的衍生物,被研究其降脂活性。合成了各种类似物,结果显示在2位具有4-[(二乙氧磷酰基)-甲基]苯基基团的衍生物有效降低了大鼠的甘油三酯和总胆固醇水平 (Kurogi et al., 1996)。

抗炎活性

合成了新的4(1H)-喹唑酮,并在卡拉胶诱导的爪水肿试验中评估了它们的抗炎活性,结果表明2-环丙基-1-苯基-和1-异丙基-2-苯基-4(1H)-喹唑酮具有最佳的效力,暗示了抗炎药物开发的潜力 (Ozaki et al., 1985)。

cGMP磷酸二酯酶抑制

对包括环丙基衍生物在内的4-[[3,4-(亚甲二氧基)苯基]氨基]喹唑啉的研究表明,在6位的单取代对抑制环磷酸鸟苷磷酸二酯酶(cGMP-PDE)的活性至关重要,表明在治疗心血管疾病方面具有潜在应用 (Takase et al., 1994)。

GABAA/苯二氮卓类受体活性

对咪唑并[1,5-a]喹喔啉酰胺和碳酸酯的研究,包括具有5-环丙基基团的化合物,确定了对GABAA/苯二氮卓类受体具有高亲和力的化合物,从拮抗剂到全激动剂不等。这一发现为开发与该受体系统相关的新治疗药物打开了途径 (Tenbrink et al., 1994)。

未来方向

Quinazoline derivatives have shown promising potential as antimicrobial agents due to their diverse chemical structures and pharmacological activities . This comprehensive analysis of recent advancements in the field of quinazoline antimicrobial research will aid in the design of more effective and targeted therapeutic strategies against drug-resistant pathogens .

作用机制

Target of Action

Quinazolinone derivatives, including 4-(Cyclopropylmethoxy)quinazoline, have been found to exhibit a broad spectrum of biological activities . They have been reported to act as inhibitors of histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins play a crucial role in the methylation of histones, which is a key process in the regulation of gene expression.

Mode of Action

Quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system . They decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

It is known that quinazolinone derivatives can inhibit the formation of biofilms in pseudomonas aeruginosa . This suggests that they may interfere with the quorum sensing system, a communication system that bacteria use to coordinate group behaviors.

Pharmacokinetics

It is known that the pharmacokinetics of drugs can be altered when used in combination due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .

Result of Action

The result of the action of 4-(Cyclopropylmethoxy)quinazoline is the inhibition of biofilm formation in Pseudomonas aeruginosa . This could potentially make the bacteria more susceptible to antibiotic treatment and the host immune response.

属性

IUPAC Name |

4-(cyclopropylmethoxy)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-4-11-10(3-1)12(14-8-13-11)15-7-9-5-6-9/h1-4,8-9H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAWTDBLNOJBLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)morpholine](/img/structure/B2481923.png)

![4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2481926.png)

![1-(Thieno[3,2-d]pyrimidin-4-ylamino)-2-thiophen-2-ylpropan-2-ol](/img/structure/B2481927.png)

![3-Tert-butyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2481928.png)

![benzyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2481929.png)

![(2-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2481934.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2481935.png)

![Benzyl (S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate sulfate](/img/structure/B2481938.png)

![2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2481939.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2481941.png)